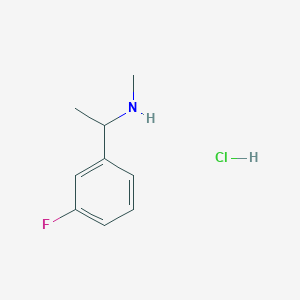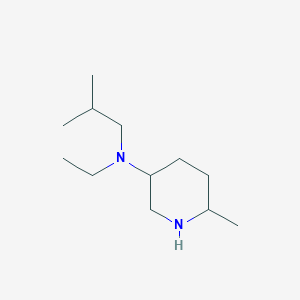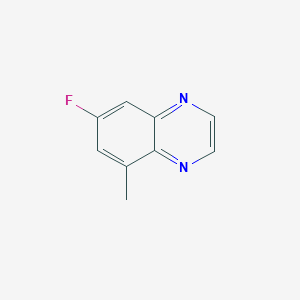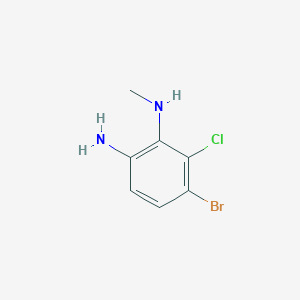
Sodium (R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is an organic sodium salt with a unique structure that includes a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate typically involves the reaction of ®-2,2-dimethyl-1,3-dioxolane-4-carboxylic acid with a sodium base, such as sodium hydroxide. The reaction is carried out in an aqueous medium, and the product is isolated by evaporation and crystallization.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stereochemistry of the ®-enantiomer, which is crucial for its specific applications.
Types of Reactions:
Oxidation: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sodium ion can be replaced by other cations.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various alkyl halides in the presence of a suitable solvent.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: New sodium salts with different cations.
科学的研究の応用
Chemistry: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used as a chiral building block in organic synthesis. Its unique structure allows for the creation of complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its stability and solubility in water make it a suitable candidate for various biochemical assays.
Medicine: The compound has potential applications in drug development, particularly in the design of chiral drugs. Its ability to interact with biological molecules in a stereospecific manner is of great interest.
Industry: In the industrial sector, Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and other advanced materials.
作用機序
The mechanism by which Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate exerts its effects involves its interaction with specific molecular targets. The dioxolane ring structure allows it to form stable complexes with metal ions, which can then participate in various catalytic processes. The sodium ion plays a crucial role in maintaining the compound’s solubility and reactivity.
類似化合物との比較
Sodium (S)-2,2-dimethyl-1,3-dioxolane-4-carboxylate: The enantiomer of the compound, with different stereochemistry.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate: The racemic mixture of both ® and (S) enantiomers.
Sodium 2,2-dimethyl-1,3-dioxolane-4-carboxylate derivatives: Compounds with various substituents on the dioxolane ring.
Uniqueness: Sodium ®-2,2-dimethyl-1,3-dioxolane-4-carboxylate is unique due to its specific ®-stereochemistry, which imparts distinct reactivity and interaction profiles compared to its (S)-enantiomer and racemic mixture. This specificity is crucial for applications requiring precise stereochemical control.
特性
分子式 |
C6H9NaO4 |
|---|---|
分子量 |
168.12 g/mol |
IUPAC名 |
sodium;(4R)-2,2-dimethyl-1,3-dioxolane-4-carboxylate |
InChI |
InChI=1S/C6H10O4.Na/c1-6(2)9-3-4(10-6)5(7)8;/h4H,3H2,1-2H3,(H,7,8);/q;+1/p-1/t4-;/m1./s1 |
InChIキー |
IRJQADBKWNAHDO-PGMHMLKASA-M |
異性体SMILES |
CC1(OC[C@@H](O1)C(=O)[O-])C.[Na+] |
正規SMILES |
CC1(OCC(O1)C(=O)[O-])C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



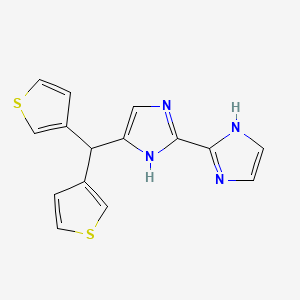
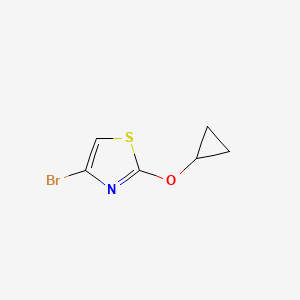
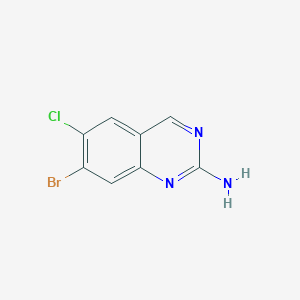
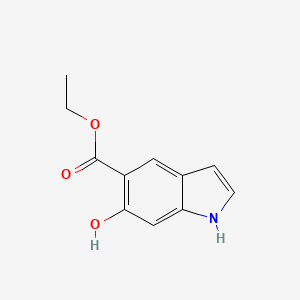

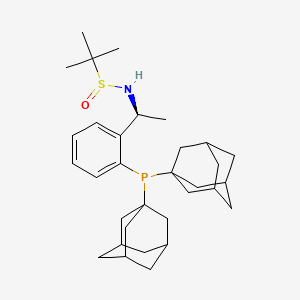

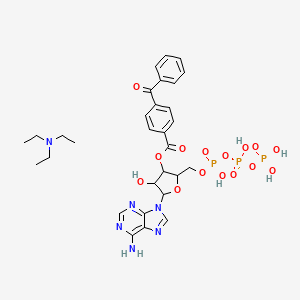
![2-[(4-Methylphenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13653718.png)
